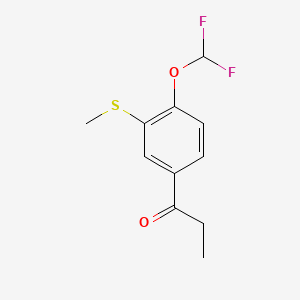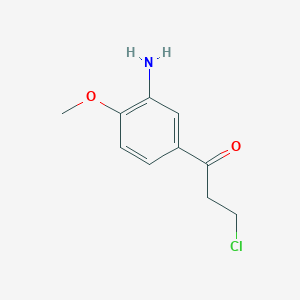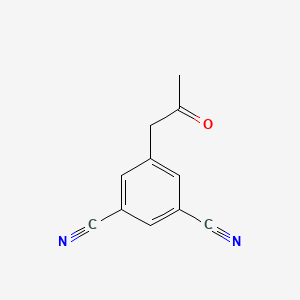![molecular formula C18H22N2OS B14066702 10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazin-3-OL CAS No. 102415-99-6](/img/structure/B14066702.png)
10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazin-3-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazin-3-OL is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound is characterized by its unique structure, which includes a phenothiazine core substituted with a dimethylamino group and a hydroxyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazin-3-OL typically involves the reaction of phenothiazine derivatives with dimethylamine and other reagents under controlled conditions. One common method includes the use of toluene as a solvent and the addition of dimethylamine to the phenothiazine derivative . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in specialized reactors. The process often includes steps such as purification and crystallization to obtain the final product with high purity. The use of advanced techniques like chromatography and distillation is common to ensure the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazin-3-OL undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate are commonly used.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Solvents: Toluene, methanol, and ethanol are frequently used as solvents in these reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of phenothiazine, such as sulfoxides, sulfones, and amine derivatives .
Wissenschaftliche Forschungsanwendungen
10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazin-3-OL has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phenothiazine derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties
Wirkmechanismus
The mechanism of action of 10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazin-3-OL involves its interaction with various molecular targets, including:
Dopaminergic Receptors: Acts as an antagonist, blocking dopamine receptors and affecting neurotransmission.
Serotonergic Receptors: Modulates serotonin receptors, which can influence mood and behavior.
Histaminergic Receptors: Exhibits antihistaminic activity, reducing allergic responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
10-[2-Methyl-3-(dimethylamino)propyl]-10H-phenothiazin-3-ol: Similar in structure but with a different substitution pattern.
N,N-Dimethylaminopropylamine: Shares the dimethylamino group but differs in the core structure.
Uniqueness
10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazin-3-OL is unique due to its specific substitution pattern on the phenothiazine core, which imparts distinct chemical and biological properties. Its ability to interact with multiple receptor types makes it a versatile compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
102415-99-6 |
|---|---|
Molekularformel |
C18H22N2OS |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
10-[3-(dimethylamino)-2-methylpropyl]phenothiazin-3-ol |
InChI |
InChI=1S/C18H22N2OS/c1-13(11-19(2)3)12-20-15-6-4-5-7-17(15)22-18-10-14(21)8-9-16(18)20/h4-10,13,21H,11-12H2,1-3H3 |
InChI-Schlüssel |
SWKMYBQQYSXWHF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN1C2=C(C=C(C=C2)O)SC3=CC=CC=C31)CN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


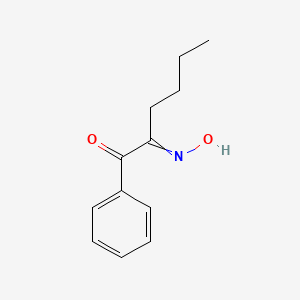



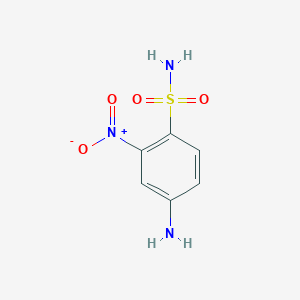
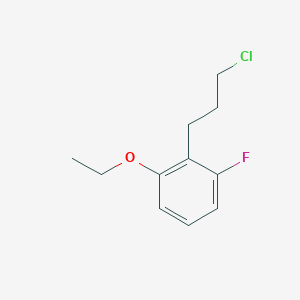

![(8S,9S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B14066664.png)

![2-[(Diethoxyphosphoryl)methyl]-3-ethoxy-3-oxopropanoate](/img/structure/B14066686.png)
